molecular formula C19H26Cl2N2O B3319736 (1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride CAS No. 116163-31-6

(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride

Cat. No.: B3319736
CAS No.: 116163-31-6
M. Wt: 369.3 g/mol
InChI Key: QDBBANYSNDUKRI-UHFFFAOYSA-N
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Description

(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride is a chemical compound with the molecular formula C19H25ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry due to its versatile chemical properties

Preparation Methods

The synthesis of (1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride typically involves the reaction of N,N’-dibenzylethylenediamine with (S)-epichlorohydrin. This reaction yields ®-(1,4-dibenzylpiperazin-2-yl)methanol, which is then converted to its dihydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can affect cellular pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

(1,4-dibenzylpiperazin-2-yl)methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.2ClH/c22-16-19-15-20(13-17-7-3-1-4-8-17)11-12-21(19)14-18-9-5-2-6-10-18;;/h1-10,19,22H,11-16H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBBANYSNDUKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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